![molecular formula C19H29N3O2 B2868627 1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034608-09-6](/img/structure/B2868627.png)
1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
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Description
1-(3,4-Dimethylphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DT-010 and has been synthesized using various methods.
Scientific Research Applications
Steric Carbonyl Protection and Cleavage in Organic Synthesis
Ureas with sterically protected carbonyl groups, including piperidine derivatives, are prepared through reactions involving highly substituted secondary amines. These compounds, upon metalation, offer insights into methods for cleaving urethanes and ureas. Such processes, particularly the retro-Mannich reaction, suggest potential applications in synthesizing sterically blocked carbonyl compounds (Hassel & Seebach, 1978).
Green Chemistry Approaches in Organic Synthesis
The synthesis of piperidin-4-one derivatives utilizing green solvents highlights an environmentally friendly method in organic chemistry. Deep eutectic solvents, such as glucose-urea mixtures, provide an effective medium for reactions, contributing to the development of sustainable synthesis strategies (Hemalatha & Ilangeswaran, 2020).
Molecular Structure and Characterization
Research on ureas derived from complex amines explores their conformational behavior, providing valuable data for structural chemistry. Studies using spectroscopic techniques and molecular modeling offer insights into the preferred conformations and potential reactivity of such compounds (Iriepa et al., 1997).
Anion Coordination Chemistry
The study of protonated urea-based ligands and their interaction with inorganic oxo-acids showcases the compound's role in anion coordination chemistry. Such research contributes to understanding molecular interactions and designing new materials (Wu et al., 2007).
Enthalpic Transfers in Solution Chemistry
Investigations into the enthalpies of solution and transfer of urea and its derivatives between different solvents provide crucial thermodynamic parameters. These parameters are essential for predicting solubility, reactivity, and designing processes in solution chemistry (Ivanov et al., 2006).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14-3-4-17(11-15(14)2)21-19(23)20-12-16-5-8-22(9-6-16)18-7-10-24-13-18/h3-4,11,16,18H,5-10,12-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHPKTCYEWDLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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